
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid
Vue d'ensemble
Description
The compound “5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid” is a complex organic molecule. It contains a cyclopropyl group, which is a chemical structure derived from cyclopropane . It also contains an isoxazole ring, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a cyclopropyl group attached to an isoxazole ring, which is further connected to a carboxylic acid group. The cyclopropyl group has an empirical formula of C3H5 and forms chemical bonds from each of the three carbons to both of the other two . The isoxazole ring is a five-membered heterocyclic moiety .Applications De Recherche Scientifique
Suzuki–Miyaura Cross-Coupling
The Suzuki–Miyaura (SM) coupling reaction is a prominent method for forming carbon-carbon bonds in organic chemistry. The use of organoboron reagents, which may include derivatives of 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, is crucial in this process. These reagents are known for their stability, functional group tolerance, and environmentally benign nature. They facilitate the transmetalation step with palladium catalysts, which is essential for the coupling reaction .
Antimicrobial Applications
Compounds structurally related to 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid have been studied for their antimicrobial properties. For instance, derivatives have shown moderate activity against pathogens such as Geotrichum candidum, Enterococcus faecalis, and Klebsiella pneumoniae. This suggests potential for the development of new antimicrobial agents that could be derived from modifications of the core structure of this compound .
Antioxidant Activity
The antioxidant potential of compounds related to 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid is another area of interest. These compounds can exhibit dose-dependent antioxidant activities, which are valuable in combating oxidative stress in biological systems. Such properties are beneficial for the development of therapeutic agents aimed at diseases where oxidative damage is a contributing factor .
Anti-inflammatory Properties
Derivatives of 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid have documented effects on anti-inflammatory activities. They can inhibit protein denaturation, reduce heat-induced red blood cell hemolysis, and decrease nitric oxide production by macrophages. These findings open up possibilities for the compound’s use in developing anti-inflammatory medications .
Cytotoxicity Against Cancer Cells
The cytotoxic effects of derivatives of 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid, particularly against HepG2 liver cancer cells, have been observed. This suggests a potential application in cancer research, where such compounds could be used to study cancer cell dynamics or even as a basis for developing anticancer drugs .
Borinic Acid Derivatives Synthesis
Recent advances in the synthesis of borinic acid derivatives highlight the importance of compounds like 5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid. These derivatives have a variety of applications in organic synthesis and medicinal chemistry, including as intermediates in the development of pharmaceuticals .
Propriétés
IUPAC Name |
5-(cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c10-8(11)7-6(12-4-9-7)3-5-1-2-5/h4-5H,1-3H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYHASALJQXUACW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopropylmethyl)-1,3-oxazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(aminomethyl)piperidin-1-yl]-N-(3-methylbutyl)acetamide](/img/structure/B1464452.png)
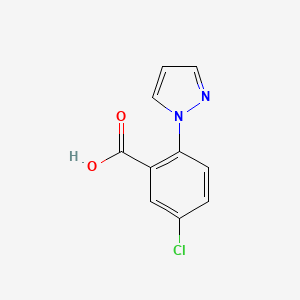
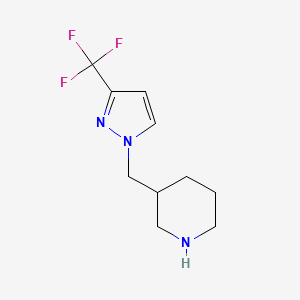
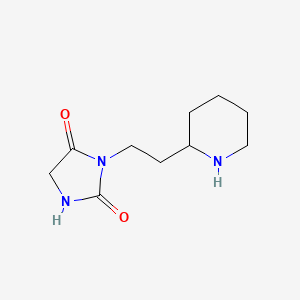
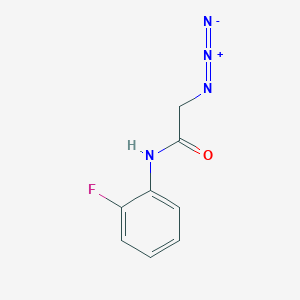

![1-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464459.png)
![1-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464460.png)

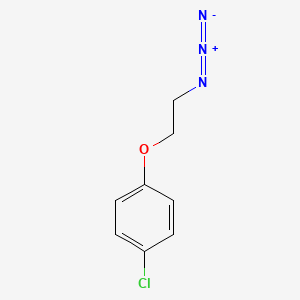

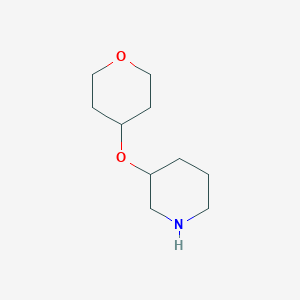
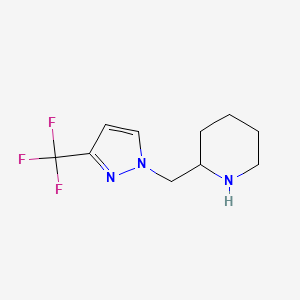
![Methyl 2-[(3-chloropyrazin-2-yl)amino]acetate](/img/structure/B1464475.png)